molecular formula C15H19NO5S B601486 Faropenem-Verwandtes Compound 4 CAS No. 106559-80-2

Faropenem-Verwandtes Compound 4

Katalognummer: B601486
CAS-Nummer: 106559-80-2
Molekulargewicht: 325.39
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Faropenem Related Compound 4 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has gained significant attention due to its potential therapeutic and industrial applications. Faropenem itself is an orally active beta-lactam antibiotic that is resistant to some forms of extended-spectrum beta-lactamase.

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Research indicates that Faropenem Related Compound 4 retains some level of antibacterial activity similar to its parent compound, faropenem. In vitro studies have demonstrated that faropenem exhibits potent activity against common respiratory pathogens such as Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . The compound's efficacy is attributed to its mechanism of action, which involves the inhibition of penicillin-binding proteins (PBPs) critical for bacterial cell wall formation.

Clinical Applications

Faropenem has been evaluated in clinical settings for treating various infections, including community-acquired pneumonia and upper respiratory tract infections. A randomized controlled study highlighted that faropenem was well-tolerated and showed comparable efficacy to standard treatments in patients with upper respiratory infections . The compound's favorable safety profile enhances its appeal for use in pediatric populations and adults alike.

Synergistic Effects

Faropenem's potential for use in combination therapies has been a focal point of recent research. Studies have shown that when combined with rifampicin, faropenem exhibits synergistic effects against Mycobacterium tuberculosis, suggesting its utility in treating multidrug-resistant tuberculosis . This combination therapy approach could improve treatment outcomes for patients with resistant strains.

Hollow Fiber System Model Studies

In experimental models simulating pediatric pharmacokinetics, a regimen incorporating faropenem alongside linezolid and moxifloxacin demonstrated significant efficacy against Mycobacterium tuberculosis. The findings indicated that maintaining a therapeutic concentration of faropenem above the minimum inhibitory concentration was crucial for optimizing bacterial kill rates .

Safety and Tolerability

Faropenem has shown a favorable safety profile across various studies. In clinical trials involving adult patients, adverse events were minimal and comparable to those observed with other antibiotics . This aspect is particularly important when considering long-term treatment regimens for chronic infections.

Summary of Research Findings

Study FocusKey FindingsReference
Antibacterial ActivitySignificant activity against respiratory pathogens; effective inhibition of PBPs
Clinical TrialsComparable efficacy to standard treatments; well-tolerated in pediatric populations
Combination TherapySynergistic effects with rifampicin against Mycobacterium tuberculosis; effective in multidrug-resistant cases
Safety ProfileMinimal adverse events; favorable tolerability
PharmacokineticsOptimal dosing strategies identified for enhanced efficacy in combination regimens

Wirkmechanismus

Target of Action

Faropenem, and by extension Faropenem Related Compound 4, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem is the bacterial cell wall synthesis pathway . By targeting the PBPs, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Faropenem exhibits favorable pharmacokinetic properties. The prodrug form of Faropenem offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins . The half-life of Faropenem sodium is approximately 0.8 hours . Administration of Faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

The primary result of Faropenem’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the cells to become structurally compromised, leading to cell lysis and death . This makes Faropenem effective against a broad range of bacterial infections .

Action Environment

The action of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the efficacy of Faropenem. Faropenem is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and ampc beta-lactamases . This resistance to beta-lactamases enhances Faropenem’s stability and efficacy in a variety of bacterial environments .

Biochemische Analyse

Biochemical Properties

Faropenem Related Compound 4, like Faropenem, is expected to play a role in biochemical reactions involving bacterial cell wall synthesis. It is likely to interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It is expected that Faropenem Related Compound 4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Faropenem Related Compound 4 is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . Faropenem Related Compound 4 may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported persistence or recurrence of urinary tract infections after Faropenem treatment .

Metabolic Pathways

Faropenem is known to be an orally active beta-lactam antibiotic, suggesting it may be involved in metabolic pathways related to antibiotic activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Faropenem Related Compound 4 involves several steps. One common method includes the use of 4-acetoxy-3-(®-(t-butyldimethylsilyloxy)ethyl)-2-azetidinone as a primary material. This compound undergoes salt condensation with R-sulfo-tetrahydrofuran-2-formic acid under the catalysis of zinc halide to form an intermediate compound . The intermediate is then further processed through a series of reactions to yield Faropenem Related Compound 4.

Industrial Production Methods

Industrial production of Faropenem Related Compound 4 typically involves a “one-pot” operation where intermediates are used directly for the next step reaction without the need for purification. This method has the advantages of low cost, high yield, and easy reaction conditions, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Faropenem Related Compound 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride . The reactions are typically carried out in the presence of organic solvents and under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Faropenem Related Compound 4, which can be further processed for therapeutic or industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Faropenem Related Compound 4 include:

    Faropenem: The parent compound, which is also a beta-lactam antibiotic.

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Meropenem: A carbapenem antibiotic known for its effectiveness against Gram-negative bacteria.

Uniqueness

Faropenem Related Compound 4 is unique due to its specific structural modifications, which enhance its stability and reduce its susceptibility to beta-lactamase degradation. This makes it a promising candidate for the development of new antibiotics to combat resistant bacterial strains .

Biologische Aktivität

Faropenem Related Compound 4 (FRC4) is a novel antibiotic belonging to the penem class, structurally related to faropenem, which is known for its broad-spectrum antibacterial properties. This article delves into the biological activity of FRC4, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications based on diverse research findings.

FRC4 operates through a mechanism similar to that of other β-lactam antibiotics. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death of the bacteria. The unique structural features of FRC4 enhance its stability against β-lactamases, enzymes produced by some bacteria to resist β-lactam antibiotics.

Key Structural Features

  • β-lactam Ring : The core structure that mimics the D-alanine-D-alanine portion of peptidoglycan precursors.
  • Sulfur Atom : Positioned at C1, distinguishing it from traditional carbapenems.
  • Chiral Side Chain : Enhances stability and bioavailability, allowing for effective oral administration.

Efficacy Against Pathogens

FRC4 has demonstrated significant in vitro activity against a variety of clinically relevant pathogens. Table 1 summarizes the minimum inhibitory concentrations (MICs) for several key bacterial strains.

Pathogen MIC (mg/L) Resistance Profile
Streptococcus pneumoniae≤0.25Resistant strains show susceptibility
Haemophilus influenzae≤0.5Generally susceptible
Moraxella catarrhalis≤0.25Highly susceptible
Staphylococcus aureus (MSSA)0.06 - 2Effective against methicillin-susceptible strains
Escherichia coli≤1Varies with strain
Klebsiella pneumoniae≤2Some resistance observed

Pediatric Infections

A study published in Pediatric Infectious Disease Journal highlighted FRC4's effectiveness in treating pediatric infections caused by S. pneumoniae and H. influenzae. In vitro tests showed that FRC4 was the most active β-lactam against these pathogens, outperforming amoxicillin and cefdinir in clinical isolates from children aged ≤8 years .

Respiratory Tract Infections

Another systematic review indicated that FRC4 exhibited excellent activity against common respiratory pathogens. In clinical trials involving over 1,600 subjects, FRC4 demonstrated a high success rate in treating community-acquired respiratory infections .

Anti-Tuberculosis Activity

Recent investigations have explored FRC4's potential as an anti-tuberculosis agent. A randomized control trial found that replacing ethambutol with FRC4 in tuberculosis treatment regimens resulted in comparable treatment success rates (88.18% vs. 85.98%) after six months . This suggests that FRC4 may be a viable alternative in multidrug-resistant tuberculosis cases.

Immunomodulatory Effects

Research has also indicated that FRC4 may enhance immune responses during bacterial infections. A study showed that it significantly increased superoxide anion production by neutrophils, suggesting a potential role in boosting innate immune responses .

Eigenschaften

CAS-Nummer

106559-80-2

Molekularformel

C15H19NO5S

Molekulargewicht

325.39

Aussehen

White to light brown powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(5R,​6S)​- 4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[(1R)​-​1-​hydroxyethyl]​-​7-​oxo-​3-​[(2R)​-​tetrahydro-​2-​furanyl]​-​, 2-​propen-​1-​yl ester,

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.